

Technical Support Center: Recombinant Azurin Expression in E. coli

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Compound of Interest

Compound Name: AZURIN

Cat. No.: B1173135

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Welcome to the technical support center for the expression of recombinant **azurin** in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving the yield and quality of recombinant **azurin**. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameters to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of recombinant **azurin** expressed in E. coli?

A1: The expected molecular weight of recombinant **azurin** is approximately 14-16 kDa.^{[1][2]} The exact size can vary slightly depending on the specific construct, including any fusion tags (e.g., His-tag).

Q2: Which E. coli strain is best suited for expressing recombinant **azurin**?

A2: The choice of E. coli strain is critical for successful **azurin** expression. While BL21(DE3) is a commonly used strain, other specialized strains may offer advantages.^{[3][4][5]} Consider the following:

- E. coli BL21(DE3): A general-purpose strain for high-level protein expression under the control of a T7 promoter.^{[3][4]}

- E. coli Rosetta(DE3): This strain is a derivative of BL21(DE3) that contains a plasmid carrying genes for rare tRNAs. This can be beneficial if your **azurin** gene construct has codons that are infrequently used by E. coli, which can sometimes be the case with genes from eukaryotic sources.[\[3\]](#)
- E. coli C41(DE3) and C43(DE3): These strains are useful for expressing proteins that may be toxic to the host cell.[\[3\]](#)[\[6\]](#) Given that overexpression of any protein can be stressful to the cell, these strains can sometimes improve yields by allowing for more controlled expression.[\[3\]](#)[\[6\]](#)

Q3: What is codon optimization and is it necessary for **azurin** expression?

A3: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, in this case, E. coli.[\[7\]](#)[\[8\]](#) This can significantly enhance the efficiency of translation and lead to higher protein yields.[\[7\]](#)[\[8\]](#)[\[9\]](#) While not always strictly necessary, if you are experiencing low yields of **azurin**, codon optimization of your gene construct is a highly recommended strategy.[\[9\]](#)

Q4: What are the typical yields for recombinant **azurin** in E. coli?

A4: Yields of recombinant **azurin** can vary widely depending on the expression system, strain, and culture conditions. However, with optimized protocols, it is possible to achieve high-level expression. For instance, one study reported a yield of 70 mg/L of purified recombinant **azurin**.[\[10\]](#)

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant **azurin**.

Problem	Possible Cause	Suggested Solution
Low or no azurin expression	Suboptimal induction conditions: Incorrect IPTG concentration, temperature, or induction time.	Optimize IPTG concentration (typically 0.1-1.0 mM), induction temperature (try a range from 16-37°C), and induction duration (4-16 hours). [5] [11] [12]
Codon bias: The azurin gene may contain codons that are rare in E. coli.	Synthesize a codon-optimized version of the azurin gene for E. coli. [8] [9]	
Plasmid instability: The expression vector may be unstable in the host cells.	Ensure consistent antibiotic selection throughout the culture. Consider using a lower copy number plasmid. [13] [14]	
Azurin is expressed in an insoluble form (inclusion bodies)	High expression rate: Rapid protein synthesis can overwhelm the cell's folding machinery.	Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding. [15] [16] [17]
Suboptimal growth conditions: Factors like pH and aeration can affect protein solubility.	Ensure adequate aeration by using baffled flasks and maintaining a culture volume that is no more than 20% of the flask volume. Maintain a stable pH around 7.0. [17]	
Lack of co-factors: Azurin is a copper-containing protein.	Supplement the growth media with a low concentration of copper sulfate (e.g., 1 µM) to facilitate proper protein folding and activity.	
Cell lysis or poor growth after induction	Toxicity of azurin: High levels of recombinant azurin may be toxic to E. coli.	Use an E. coli strain designed for toxic protein expression, such as C41(DE3) or C43(DE3). [3] [6] Alternatively,

use a tightly regulated promoter system to minimize basal expression before induction.[18]

Metabolic burden:	Reduce the inducer
Overexpression of the recombinant protein can place a significant metabolic load on the host cells.	concentration and/or lower the induction temperature to decrease the rate of protein synthesis.[8]

Experimental Protocols

Protocol 1: Transformation of Expression Plasmid into E. coli

This protocol describes the transformation of a plasmid containing the **azurin** gene into chemically competent E. coli cells.

Materials:

- pET vector containing the **azurin** gene
- Chemically competent E. coli cells (e.g., BL21(DE3), Rosetta(DE3))
- LB agar plates with the appropriate antibiotic
- SOC medium
- Water bath
- Incubator

Procedure:

- Thaw a vial of chemically competent E. coli cells on ice.
- Add 1-5 μ L of the plasmid DNA to the cells. Gently mix by flicking the tube.

- Incubate the mixture on ice for 30 minutes.
- Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
- Immediately transfer the tube back to ice and incubate for 2 minutes.
- Add 900 µL of pre-warmed SOC medium to the tube.
- Incubate the cells at 37°C for 1 hour with gentle shaking (200 rpm).
- Plate 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.
- Incubate the plate overnight at 37°C.

Protocol 2: Optimization of Recombinant Azurin Expression

This protocol provides a framework for optimizing the expression of recombinant **azurin** by varying the IPTG concentration and induction temperature.

Materials:

- E. coli strain transformed with the **azurin** expression plasmid
- LB medium with the appropriate antibiotic
- IPTG stock solution (1 M)
- Shaking incubator
- Spectrophotometer

Procedure:

- Inoculate a single colony from a fresh plate into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

- The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Divide the culture into smaller, equal volumes (e.g., 5 mL each).
- Induce each sub-culture with different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and at different temperatures (e.g., 18°C, 25°C, 37°C).
- Continue to incubate the cultures for a set period (e.g., 4 hours or overnight).
- Harvest the cells by centrifugation.
- Analyze the cell pellets for **azurin** expression using SDS-PAGE.

A study found that optimal production of recombinant **azurin** was achieved with 0.5 mM IPTG and culturing at 28°C for 12 hours.^[1]

Protocol 3: Purification of His-tagged Recombinant Azurin

This protocol describes the purification of His-tagged **azurin** using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Materials:

- E. coli cell pellet expressing His-tagged **azurin**
- Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA resin
- Lysozyme

- DNase I
- Protease inhibitors

Procedure:

- Resuspend the cell pellet in lysis buffer.
- Add lysozyme, DNase I, and protease inhibitors. Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
- Add the supernatant to a pre-equilibrated Ni-NTA resin and incubate with gentle agitation for 1 hour at 4°C.
- Load the resin-lysate mixture onto a chromatography column.
- Wash the resin with wash buffer to remove non-specifically bound proteins.
- Elute the His-tagged **azurin** with elution buffer.
- Analyze the eluted fractions by SDS-PAGE.

Data Summary

Table 1: Recommended E. coli Strains for **Azurin** Expression

Strain	Key Features	Recommended Use Case
BL21(DE3)	Deficient in Lon and OmpT proteases; contains T7 RNA polymerase for high-level expression.[3][6]	General-purpose high-yield expression.
Rosetta(DE3)	BL21(DE3) derivative containing a plasmid with genes for rare tRNAs.[3]	Expression of genes with codons that are rare in E. coli.
C41(DE3) / C43(DE3)	Mutations that allow for the expression of toxic proteins.[3][6]	Expression of azurin if it proves to be toxic to the host cell at high concentrations.

Table 2: Optimized Induction Parameters for Recombinant **Azurin**

Parameter	Optimized Value	Reference
Inducer	IPTG	[1]
IPTG Concentration	0.5 mM	[1][19]
Induction Temperature	28°C	[1]
Induction Time	12 hours	[1]

Visualizations

Figure 1. General Workflow for Recombinant Azurin Expression

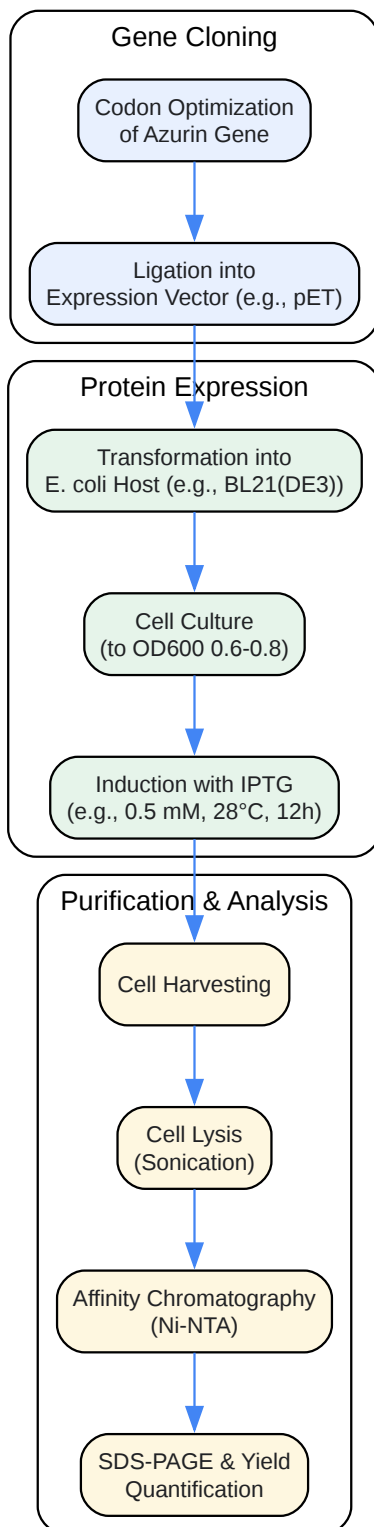
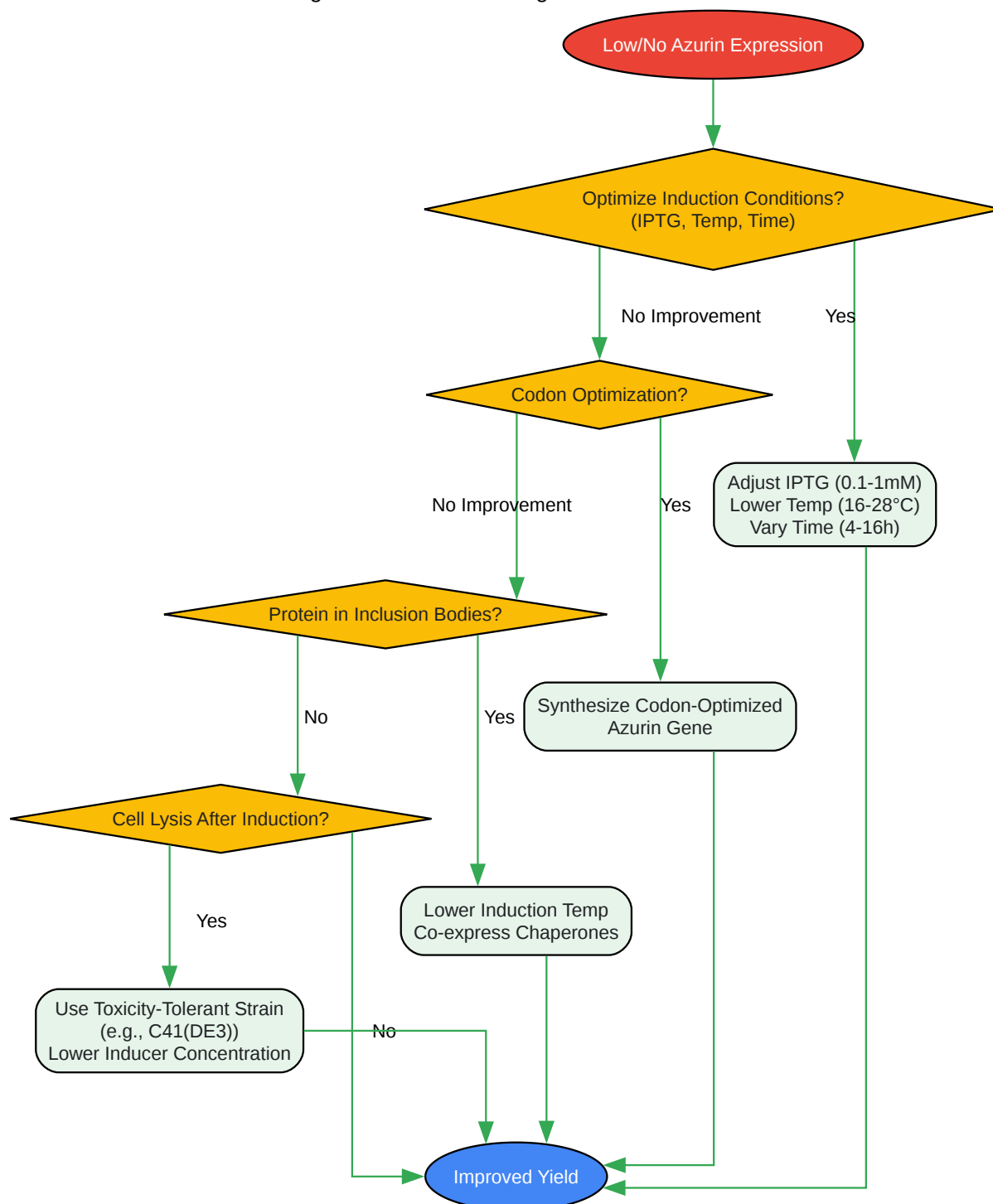
[Click to download full resolution via product page](#)Caption: Figure 1. General Workflow for Recombinant **Azurin** Expression

Figure 2. Troubleshooting Low Azurin Yield

[Click to download full resolution via product page](#)Caption: Figure 2. Troubleshooting Low **Azurin** Yield

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